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Cat. No.: B10784792 Get Quote

Note on Azipramine: The query for "Azipramine" has been noted. Azipramine is a tetracyclic

antidepressant synthesized in 1976 but never marketed, and as such, in vitro research data for

this specific compound is scarce.[1] It is presumed that the intended subject of this technical

guide is the structurally related and extensively studied tricyclic antidepressant, Imipramine.

The following guide will focus on the comprehensive in vitro data available for Imipramine.

Introduction
Imipramine is a dibenzazepine-derivative tricyclic antidepressant (TCA), first discovered in

1951 and introduced for medical use in 1957.[2][3] It functions primarily as a potent inhibitor of

the reuptake of serotonin and norepinephrine, which is central to its antidepressant effects.[3]

[4][5] Beyond its primary targets, imipramine interacts with a range of other receptors,

contributing to both its therapeutic profile and its side effects.[3] This document provides an in-

depth technical overview of the in vitro studies of imipramine, focusing on its mechanism of

action, quantitative pharmacological data, detailed experimental protocols, and its influence on

key cellular signaling pathways. This guide is intended for researchers, scientists, and drug

development professionals.

Mechanism of Action
In vitro studies have elucidated that imipramine's mechanism of action is multifaceted. It is a

potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter

(NET), with a higher affinity for SERT.[3][6] Additionally, imipramine exhibits antagonistic activity
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at several other receptor sites, including muscarinic acetylcholine receptors, histamine H1

receptors, and α1-adrenergic receptors, which underlies some of its side effect profile.[3]

Quantitative Pharmacological Data
The following tables summarize key quantitative data from various in vitro studies on

imipramine.

Table 1: Receptor and Transporter Binding Affinity & Inhibition

Target Parameter Value
Species/Syste
m

Reference

Serotonin

Transporter

(SERT)

IC₅₀ 32 nM Not Specified [7]

Human α4β2

Nicotinic

Acetylcholine

Receptor

Kd 0.83 ± 0.08 µM
Human (HEK293

cells)
[8]

Human α4β2

Nicotinic

Acetylcholine

Receptor

Ki ~0.81 µM
Human (HEK293

cells)
[8]

HERG

Potassium

Channels

IC₅₀ 3.4 µM CHO cells [9]

Table 2: Cellular Effects and Cytotoxicity
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Effect Cell Line Parameter Value Reference

Cytotoxicity Varies IC₅₀
10 µM to >250

µM

Inhibition of Cell

Migration &

Invasion

PC-3 (Prostate

Cancer)
Concentration ≥ 10 µM

Inhibition of BTV

viral RNA levels
A549 cells IC₅₀ Varies by strain [10]

Cardiac

Chronotropic and

Inotropic Effects

Rat Atrial Strips
Effective

Concentration
0.8 µM [11]

Experimental Protocols
Radioligand Binding Assay for hSERT
This protocol outlines the determination of imipramine's binding affinity for the human serotonin

transporter expressed in HEK293 cells.[12]

Objective: To determine the inhibition constant (Ki) of imipramine for the human serotonin

transporter.

Materials:

Crude membrane homogenates from HEK293 cells stably expressing hSERT.

Radioligand: [³H]Imipramine or [³H]Citalopram.

Test Compound: Imipramine hydrochloride, serially diluted.

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent SERT inhibitor.

Assay Buffer: Tris-HCl buffer with appropriate salts.

GF/B Whatman filters, pre-soaked in 0.5% polyethylenimine.
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Procedure:

Incubate the cell membrane homogenates with various concentrations of the radioligand

to determine the Kd (dissociation constant).

For competitive binding, incubate the membranes with a fixed concentration of the

radioligand and varying concentrations of imipramine.

Incubate for a specified time (e.g., 2 hours) at room temperature to reach equilibrium.

Separate bound from free radioligand by rapid filtration through the GF/B filters using a

cell harvester.

Wash the filters multiple times with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-

Prusoff equation.

Cell Viability Assay (Alamar Blue)
This protocol describes the assessment of imipramine's effect on the viability of breast cancer

cell lines.[4]

Objective: To determine the dose-dependent effect of imipramine on cell viability.

Materials:

MDA-MB-231 and MCF7 breast cancer cells.

Cell culture medium and supplements.

Imipramine stock solution.

Alamar Blue reagent.
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96-well plates.

Procedure:

Seed cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Treat the cells with vehicle control or varying concentrations of imipramine.

Incubate for 96 hours.

Add Alamar Blue reagent to each well and incubate for a few hours.

Measure the fluorescence or absorbance using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to imipramine treatment.

[4]

Objective: To determine the effect of imipramine on cell cycle progression.

Materials:

MDA-MB-231 and MCF7 cells.

Imipramine.

Phosphate-buffered saline (PBS).

Ethanol (for fixation).

Propidium Iodide (PI) staining solution containing RNase A.

Flow cytometer.

Procedure:
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Treat cells with vehicle or imipramine for a specified duration.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells in cold ethanol.

Wash the fixed cells with PBS.

Resuspend the cells in PI staining solution and incubate in the dark.

Analyze the DNA content of the cells using a flow cytometer.

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations
Imipramine has been shown to modulate several key intracellular signaling pathways in vitro.

FAK/PYK2 Signaling Pathway
Imipramine administration can induce contrasting changes in the phosphorylation of Focal

Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2), which are involved in

neuroplasticity.[13] Chronic treatment with imipramine has been observed to decrease FAK

phosphorylation while increasing PYK2 phosphorylation.[13] This can lead to an enhanced

activation of PYK2, potentially as a compensatory mechanism for FAK inhibition.[13]

Imipramine

FAK
(Focal Adhesion Kinase)

 inhibits

PYK2
(Proline-rich Tyrosine Kinase 2)

 activates

p-FAK (Tyr397)↓

p-PYK2 (Tyr402)↑ Neuroplasticity

Click to download full resolution via product page

Caption: Imipramine's differential effect on FAK and PYK2 phosphorylation.
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AKT-Mediated NF-κB Signaling Pathway
In metastatic castration-resistant prostate cancer cells (PC-3), imipramine has been shown to

inhibit cell migration and invasion.[14] This effect is mediated through the downregulation of the

AKT-mediated nuclear factor kappa B (NF-κB) signaling pathway.[14] Imipramine treatment

leads to decreased phosphorylation of AKT, IKKα/β, IκBα, and p65, ultimately inhibiting NF-κB

signaling.[14]
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Caption: Imipramine's inhibition of the AKT/NF-κB pathway.
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Cell Cycle Regulation
In vitro studies in breast cancer cell lines have demonstrated that imipramine can induce cell

cycle arrest.[4] Treatment with imipramine leads to an increase in the proportion of cells in the

G1 phase and a corresponding decrease in the S phase, indicating an inhibition of G1/S

progression.[4] This is associated with the reduced expression of key cell cycle proteins such

as E2F1, CDK1, and Cyclin D1.[4]

Imipramine E2F1, CDK1, Cyclin D1↓

G1 Phase↑

G1/S Transition S Phase↓

 inhibits

Click to download full resolution via product page

Caption: Imipramine's induction of G1 cell cycle arrest.

Conclusion
The in vitro data for imipramine reveal a complex pharmacological profile characterized by

high-affinity inhibition of monoamine transporters and interactions with a broad range of other

receptors. Cellular assays have demonstrated its dose-dependent effects on cell viability,

proliferation, and migration across various cell types. Furthermore, mechanistic studies have

begun to unravel the modulation of key signaling pathways, such as FAK/PYK2, AKT/NF-κB,

and cell cycle regulation, which may underlie both its therapeutic and potential repurposing

applications. The experimental protocols detailed herein provide a foundation for further

investigation into the multifaceted in vitro pharmacology of imipramine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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